5-Chloro-8-iodoquinoline-3,4-diamine
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Overview
Description
5-Chloro-8-iodoquinoline-3,4-diamine is a heterocyclic aromatic compound with the molecular formula C9H7ClIN3 It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-iodoquinoline-3,4-diamine typically involves the functionalization of the quinoline ring. One common method is the nucleophilic aromatic substitution reaction. For example, starting with 4,7-dichloroquinoline, the compound can be synthesized by reacting it with α,ω-diaminoalkanes under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-iodoquinoline-3,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various substituted quinoline derivatives.
Scientific Research Applications
5-Chloro-8-iodoquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 5-Chloro-8-iodoquinoline-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Clioquinol: 5-Chloro-7-iodo-8-hydroxyquinoline, used as an antifungal and antibacterial agent.
8-Chloro-5-iodoquinoline-3,4-diamine: Another derivative with similar properties.
Uniqueness
5-Chloro-8-iodoquinoline-3,4-diamine is unique due to its specific substitution pattern on the quinoline ring, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C9H7ClIN3 |
---|---|
Molecular Weight |
319.53 g/mol |
IUPAC Name |
5-chloro-8-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C9H7ClIN3/c10-4-1-2-5(11)9-7(4)8(13)6(12)3-14-9/h1-3H,12H2,(H2,13,14) |
InChI Key |
BCLUDNFACWKERD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=C(C=N2)N)N)I |
Origin of Product |
United States |
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